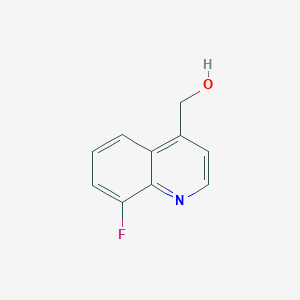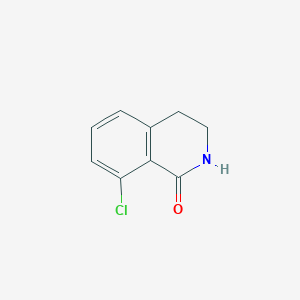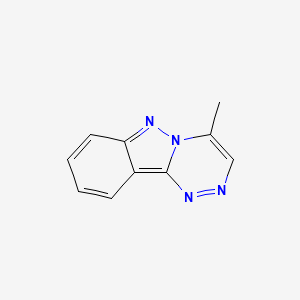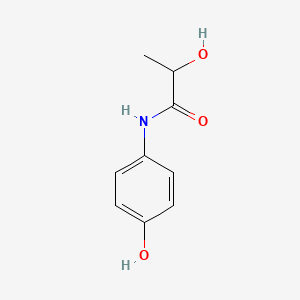
(R)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a methyl group and a hydroxymethyl group attached to the tetrahydroquinoxaline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring.
Reduction: The quinoxaline ring is then reduced to tetrahydroquinoxaline using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.
Methylation: The tetrahydroquinoxaline is methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 6-position through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods: Industrial production of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the quinoxaline ring, using reducing agents such as sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or iodine in the presence of a base.
Major Products:
Oxidation: Formation of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carboxylic acid.
Reduction: Formation of fully reduced quinoxaline derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the interaction of quinoxaline derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound without the methyl and hydroxymethyl groups.
Tetrahydroquinoxaline: The reduced form of quinoxaline without additional substituents.
®-3-Methylquinoxaline: Similar structure but lacking the hydroxymethyl group.
Uniqueness:
Structural Features: The presence of both a methyl and a hydroxymethyl group on the tetrahydroquinoxaline ring makes ®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol unique compared to its analogs.
Functional Properties: These structural features may confer unique biological activity and reactivity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
[(3R)-3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3/t7-/m1/s1 |
Clave InChI |
AHVQFRHEQMSSOY-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CNC2=C(N1)C=C(C=C2)CO |
SMILES canónico |
CC1CNC2=C(N1)C=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)



![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)



![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)



![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)
